1-Cyclohexenyl trifluoromethanesulfonate
Overview
Description
1-Cyclohexenyl trifluoromethanesulfonate, also known as 1-cyclohexenyl triflate, is a cyclohexenyl sulfonate. It is a versatile reagent widely employed in synthetic organic chemistry, specifically for the synthesis of diverse compounds. The compound has the molecular formula C7H9F3O3S and a molecular weight of 230.20 g/mol .
Mechanism of Action
Target of Action
1-Cyclohexenyl trifluoromethanesulfonate, also known as cyclohex-1-en-1-yl trifluoromethanesulfonate, is a cyclohexenyl sulfonate
Mode of Action
The mode of action of this compound involves its trifluoromethylation reaction in the presence of different monodentate biaryl phosphine ligands . It has also been used in the asymmetric Heck reaction using palladium complexes of phosphine oxazoline ligand .
Biochemical Pathways
Its role in trifluoromethylation reactions and asymmetric heck reactions suggests that it may influence pathways involving these types of chemical transformations .
Pharmacokinetics
Its physical properties such as boiling point (84-87 °c/4 mmhg), density (1315 g/mL at 25 °C), and storage temperature (2-8°C) are known .
Result of Action
Its role in trifluoromethylation and asymmetric Heck reactions suggests that it may facilitate the formation of new carbon-fluorine bonds and influence the stereochemistry of certain organic compounds .
Action Environment
Its storage temperature suggests that it may be sensitive to heat .
Biochemical Analysis
Biochemical Properties
The high reactivity of 1-Cyclohexenyl trifluoromethanesulfonate arises from its ability to form covalent bonds with a diverse range of substrates . This occurs when the this compound molecule donates an electron pair to the substrate, resulting in the formation of a new covalent bond
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with substrates . This covalent bond undergoes cleavage upon substrate oxidation, leading to the liberation of the this compound molecule
Preparation Methods
1-Cyclohexenyl trifluoromethanesulfonate can be synthesized through various methods. One common synthetic route involves the trifluoromethylation of cyclohexenyl sulfonates. This reaction is typically catalyzed by palladium complexes of phosphine oxazoline ligands . The reaction conditions often involve mild temperatures and the use of monodentate biaryl phosphine ligands . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclohexenyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Asymmetric Heck Reaction: This reaction uses palladium complexes of phosphine oxazoline ligands to achieve high enantioselectivity.
Common reagents used in these reactions include palladium catalysts, biaryl phosphine ligands, and various solvents. The major products formed from these reactions are typically trifluoromethylated cyclohexenyl derivatives .
Scientific Research Applications
1-Cyclohexenyl trifluoromethanesulfonate has numerous applications in scientific research:
Comparison with Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate can be compared with other similar compounds such as:
- Phenyl trifluoromethanesulfonate
- Sodium trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
These compounds share similar trifluoromethanesulfonate groups but differ in their organic moieties. The uniqueness of this compound lies in its cyclohexenyl group, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
cyclohexen-1-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSCRRLWRRANJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312855 | |
Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28075-50-5 | |
Record name | 28075-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Cyclohex-1-en-1-yl trifluoromethanesulfonate?
A1: Cyclohex-1-en-1-yl trifluoromethanesulfonate serves as a crucial precursor to cyclohexyne. [, ] Cyclohexyne itself is a highly reactive intermediate, valuable in organic synthesis for constructing complex molecules. The presented research focuses on optimizing the preparation of this trifluoromethanesulfonate compound to facilitate access to cyclohexyne for further synthetic applications.
Q2: Could you elaborate on the specific use of 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as highlighted in the research?
A2: The first paper [] details the preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. This specific derivative likely plays a role in regioselectively generating cyclohexyne. The triethylsilyl group could be strategically placed to direct further reactions involving cyclohexyne, showcasing the compound's utility in complex molecule synthesis.
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